

The Discovery and Development of Stenabolic (SR9009): A Technical Guide for Researchers

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An In-depth Whitepaper on the Core Science of a Novel Synthetic Rev-Erb Agonist

Abstract

Stenabolic (SR9009) is a synthetic small molecule that has garnered significant attention within the scientific community for its potent activation of the nuclear receptors Rev-Erba and Rev-Erba. Developed by Professor Thomas Burris at the Scripps Research Institute, SR9009 has demonstrated profound effects on circadian rhythm, metabolism, and exercise endurance in preclinical models.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to SR9009, intended for researchers, scientists, and drug development professionals. It includes a detailed summary of quantitative data, experimental protocols, and visualizations of the core signaling pathways.

Discovery and Background

Stenabolic (SR9009) was developed at the Scripps Research Institute by a team led by Professor Thomas Burris.[1][2] It is a synthetic compound identified for its high-affinity binding to the Rev-Erb nuclear receptors, which are critical components of the core circadian clock machinery. These receptors act as transcriptional repressors, playing a pivotal role in regulating the expression of genes involved in metabolism and inflammation. SR9009 is a Rev-Erb agonist, meaning it enhances the receptor's repressive activity.[1][3] While often mistakenly categorized as a Selective Androgen Receptor Modulator (SARM), SR9009 does not interact with androgen receptors; its biological effects are primarily mediated through the Rev-Erb pathway.[2][4]



Mechanism of Action

SR9009 exerts its effects by binding to the Rev-Erbα and Rev-Erbβ nuclear receptors. The half-maximal inhibitory concentration (IC50) for Rev-Erbα is 670 nM, and for Rev-Erbβ, it is 800 nM.[1] As a synthetic agonist, SR9009 enhances the natural repressive function of Rev-Erb. The core mechanism involves the recruitment of co-repressors, such as nuclear receptor co-repressor 1 (NCOR1) and histone deacetylase 3 (HDAC3), to the regulatory regions of Rev-Erb target genes.[5][6] This leads to the transcriptional repression of key genes involved in the circadian clock, glucose and lipid metabolism, and inflammatory processes.

One of the primary downstream effects of Rev-Erb activation by SR9009 is the repression of the core clock activators, Bmal1 and Clock.[1][7] By modulating the expression of these and other target genes, SR9009 influences a wide range of physiological processes. It is important to note that some studies have suggested that SR9009 may also have Rev-Erb-independent effects on cell proliferation and metabolism.[8][9]

Key Preclinical Findings

Numerous in vivo studies, primarily in mice, have demonstrated the significant physiological effects of SR9009 administration. These findings highlight its potential as a tool for studying metabolism and circadian biology.

Enhanced Endurance and Exercise Capacity

One of the most notable effects of SR9009 is the significant improvement in exercise endurance. In studies involving mice, administration of SR9009 led to an increase in running capacity by as much as 50%, measured by both time and distance.[10][11] This effect is attributed to an increase in the number of mitochondria in skeletal muscle, mimicking the effects of endurance exercise.[2]

Metabolic Modulation

SR9009 has been shown to have profound effects on metabolism, including:

• Increased Fat Loss: By activating Rev-Erb, SR9009 enhances the oxidation of fatty acids and glucose in skeletal muscle.[2] Studies in diet-induced obese mice have shown that treatment with SR9009 leads to a reduction in fat mass.[12]



- Improved Lipid Profile: SR9009 administration has been associated with decreased plasma levels of triglycerides and cholesterol.[5]
- Enhanced Glucose Homeostasis: The compound improves glucose metabolism and insulin sensitivity.[5]

Circadian Rhythm Regulation

As a Rev-Erb agonist, SR9009 directly impacts the body's internal clock. Administration of SR9009 can alter the circadian pattern of gene expression in the hypothalamus, the master regulator of circadian rhythms.[7] This can influence sleep-wake cycles and other circadian-driven behaviors.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies on SR9009.

Parameter	Animal Model	Dosage	Effect	Reference
Endurance	Mice	Not specified	~50% increase in running distance and duration	[10][11]
Fat Mass	Diet-induced obese mice	100 mg/kg, i.p., b.i.d.	Significant decrease in fat mass	[13]
Plasma Triglycerides	Mice	Not specified	Decrease	[5]
Plasma Cholesterol	Mice	Not specified	Decrease	[5]
Plasma Glucose	Mice	Not specified	Improvement in glucose metabolism	[5]



Gene	Tissue/Cell Line	Treatment	Effect on Expression	Reference
Bmal1	Hypothalamus (mice)	SR9009 injection	Repression	[7]
Clock	Hypothalamus (mice)	SR9009 injection	Repression	[7]
Atg5	Small-cell lung cancer cells	SR9009	Repression	[1]
Nrf2	Ischemic cerebral cortex (mice)	SR9009 (50 mg/kg, i.p.)	Increased mRNA and protein levels	[14]
HO-1	Ischemic cerebral cortex (mice)	SR9009 (50 mg/kg, i.p.)	Increased mRNA and protein levels	[14]
NQO1	Ischemic cerebral cortex (mice)	SR9009 (50 mg/kg, i.p.)	Increased mRNA and protein levels	[14]

Detailed Experimental Protocols

The following are representative experimental protocols extracted from published studies on SR9009.

In Vivo Administration in Mice

- Compound Preparation: SR9009 is dissolved in a vehicle solution, commonly a mixture of 5% DMSO, 10% Cremophor EL, and 85% PBS, to a working concentration (e.g., 10 mg/mL).
 [3]
- Dosage and Administration: Mice are typically administered SR9009 via intraperitoneal (i.p.) injection. Common dosages range from 50 mg/kg to 100 mg/kg of body weight, administered once or twice daily.[1][3]



 Animal Models: C57BL/6J mice are frequently used in studies investigating the metabolic and endurance effects of SR9009.[3]

Endurance Testing

Protocol: An endurance exercise test on a treadmill is a common method to assess the
effects of SR9009. Mice treated with SR9009 or a vehicle control are placed on the treadmill,
and the total running time and distance until exhaustion are recorded.

Gene Expression Analysis

- Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of target genes in tissues of interest (e.g., hypothalamus, skeletal muscle, liver).
- Procedure: Tissues are harvested from SR9009-treated and control animals. RNA is
 extracted, reverse-transcribed into cDNA, and then subjected to qPCR analysis using
 specific primers for the genes of interest. Gene expression levels are typically normalized to
 a housekeeping gene.

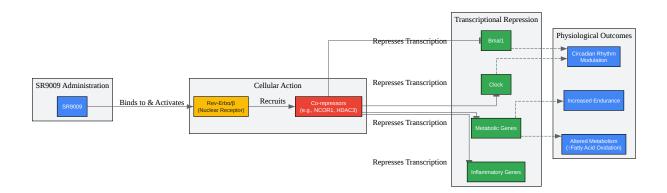
Metabolic Analysis

- Seahorse XF Analyzer: This technology is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells or isolated mitochondria, providing insights into mitochondrial respiration and glycolysis.
- Procedure: Cells are cultured and treated with SR9009. The Seahorse XF Analyzer is then used to perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

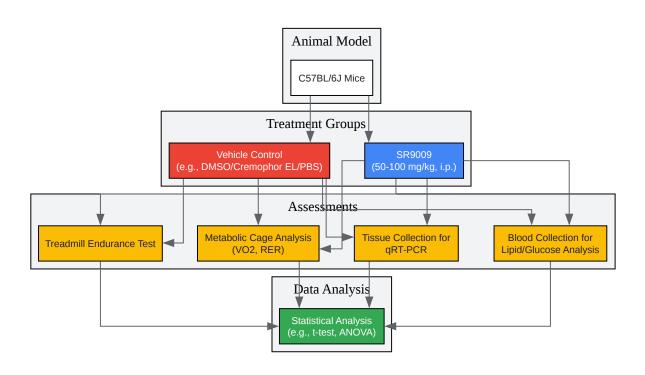
Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to SR9009.









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